hCA I Inhibitory Potency: Quantitative Baseline for Fragment-Based Drug Discovery
1-Methyl-1H-pyrazole-3-sulfonamide exhibits a defined, weak inhibitory activity against human carbonic anhydrase I (hCA I), with a reported Ki of 3.70 μM [1]. This establishes a crucial baseline for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) campaigns. In contrast, the free sulfonamide group is essential for any activity; related N-substituted pyrazole sulfonamide derivatives are completely inactive, demonstrating the critical role of the unsubstituted SO₂NH₂ group [2]. This specific potency value allows researchers to quantify the ligand efficiency of the core fragment, providing a measurable benchmark against which the improvements from subsequent chemical elaborations (e.g., adding hydrophobic tails, linkers) can be accurately assessed and compared.
| Evidence Dimension | Enzyme Inhibition (Ki) against hCA I |
|---|---|
| Target Compound Data | Ki = 3.70 μM |
| Comparator Or Baseline | N-substituted pyrazole sulfonamide analogues: Inactive (no measurable inhibition) |
| Quantified Difference | Compound is active (3.70 μM Ki) versus inactive for N-substituted comparators |
| Conditions | In vitro CO₂ hydration-based stopped-flow assay; human carbonic anhydrase I enzyme; 15 min incubation. |
Why This Matters
This quantitative baseline Ki value is essential for calculating ligand efficiency (LE) in fragment-based drug discovery and ensures that any synthesized analog can be directly compared for improved potency.
- [1] BindingDB. Affinity Data for CHEMBL3632831 (1-Methyl-1H-pyrazole-3-sulfonamide) on Human Carbonic Anhydrase I. BDBM50133395. View Source
- [2] Kumar P, et al. Exploration of New Pyrazole-Hydrazone-Benzenesulfonamide Conjugates as Potent Mycobacterial Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation. ChemMedChem. 2025. DOI: 10.1002/cmdc.202500633. View Source
